![molecular formula C20H26N8OS B1684296 2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol CAS No. 1094069-99-4](/img/structure/B1684296.png)
2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol
Overview
Description
SCH-1473759 is a potent and selective Aurora A/B inhibitor with IC50 sub-nanomolar. SCH 1473759 was active against a large panel of tumor cell lines from different tissue origin and genetic backgrounds. SCH-1473759 demonstrated potent mechanism-based activity, and activity was shown to be enhanced in combination with taxanes and KSP inhibitors. This information may be useful for optimizing the clinical efficacy of Aurora inhibitors.
Scientific Research Applications
Aurora Kinase Inhibitor
SCH-1473759 is a novel Aurora inhibitor with potent mechanism-based cell activity . Aurora kinases are required for orderly progression of cells through mitosis . Inhibition of these kinases by siRNA or a small molecule inhibitors results in aberrant endoreduplication and cell death .
Anti-Tumor Activity
SCH-1473759 demonstrates enhanced anti-tumor activity in combination with taxanes and KSP inhibitors . It was found to be active against a large panel of tumor cell lines from different tissue origin and genetic backgrounds .
Cell Cycle Regulation
Aurora kinases, which SCH-1473759 inhibits, play a role in regulating mitosis . Aurora A and B kinases are frequently overexpressed in a wide range of human cancers .
Enhanced Efficacy with Taxanes
The efficacy of SCH-1473759 was found to be enhanced in combination with taxanes . It was found to be most efficacious when SCH-1473759 was dosed 12-hours post-taxane treatment .
Dose-Dependent Activity
SCH-1473759 was found to cause a dose-dependent decrease in the levels of phosphorylated Histone H3 .
Potential Clinical Implications
The findings related to SCH-1473759 could have clinical implications for the development of Aurora inhibitors .
Mechanism of Action
Target of Action
SCH-1473759, also known as 2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol, is a novel Aurora inhibitor . The primary targets of this compound are the Aurora kinases, specifically Aurora A and B . These kinases are cell cycle-regulated serine/threonine kinases that play a crucial role in regulating mitosis . Aurora A and B kinases are frequently overexpressed in a wide range of human cancers .
Mode of Action
SCH-1473759 interacts with its targets, the Aurora A and B kinases, by inhibiting their activity . This inhibition results in a disruption of the orderly progression of cells through mitosis . Specifically, Aurora A regulates centrosome maturation and microtubule nucleation, and it also phosphorylates proteins required for bipolar spindle assembly and mitotic entry .
Biochemical Pathways
The inhibition of Aurora kinases by SCH-1473759 affects the mitotic spindle assembly pathway . This leads to a disruption in cell division and induces cell death . The compound has been found to cause a dose-dependent decrease in the levels of phosphorylated Histone H3 .
Pharmacokinetics
The compound has demonstrated potent mechanism-based activity .
Result of Action
SCH-1473759 has been shown to be active against a large panel of tumor cell lines from different tissue origins and genetic backgrounds . Asynchronous cells require a 24-hour exposure to SCH-1473759 for maximal induction of >4 N DNA content and inhibition of cell growth .
Action Environment
The efficacy of SCH-1473759 has been shown to be enhanced in combination with taxanes and KSP inhibitors . It was found to be most efficacious when dosed 12 hours post-taxane treatment . This suggests that the timing of administration and the use of combination therapies can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8OS/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGZQGXELRMGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648851 | |
Record name | 2-{Ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1094069-99-4 | |
Record name | 2-{Ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.